molecular formula C19H29N3O B5889665 4-tert-butyl-N'-(1-isopropyl-4-piperidinylidene)benzohydrazide

4-tert-butyl-N'-(1-isopropyl-4-piperidinylidene)benzohydrazide

Cat. No. B5889665
M. Wt: 315.5 g/mol
InChI Key: BJMMCBWLXCYYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N'-(1-isopropyl-4-piperidinylidene)benzohydrazide, also known as TIPP, is a chemical compound that has been studied for its potential use in scientific research. It is a hydrazide derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

4-tert-butyl-N'-(1-isopropyl-4-piperidinylidene)benzohydrazide acts as an agonist for the mu opioid receptor. It binds to the receptor and activates it, leading to a decrease in pain perception. 4-tert-butyl-N'-(1-isopropyl-4-piperidinylidene)benzohydrazide has also been shown to have an effect on the immune system. It has been shown to increase the production of cytokines, which are involved in the immune response. 4-tert-butyl-N'-(1-isopropyl-4-piperidinylidene)benzohydrazide has also been shown to have an effect on the growth of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-tert-butyl-N'-(1-isopropyl-4-piperidinylidene)benzohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease pain perception, increase immune response, and induce apoptosis in cancer cells. 4-tert-butyl-N'-(1-isopropyl-4-piperidinylidene)benzohydrazide has also been shown to have an effect on the cardiovascular system. It has been shown to decrease blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

4-tert-butyl-N'-(1-isopropyl-4-piperidinylidene)benzohydrazide has several advantages for lab experiments. It has a high affinity for the mu opioid receptor, making it a useful tool for studying opioid receptors. 4-tert-butyl-N'-(1-isopropyl-4-piperidinylidene)benzohydrazide has also been shown to have anticancer properties, making it a useful tool for studying cancer cells. However, 4-tert-butyl-N'-(1-isopropyl-4-piperidinylidene)benzohydrazide has some limitations for lab experiments. It is a hydrazide derivative, which can be difficult to work with due to its reactivity. 4-tert-butyl-N'-(1-isopropyl-4-piperidinylidene)benzohydrazide also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

For research include the development of 4-tert-butyl-N'-(1-isopropyl-4-piperidinylidene)benzohydrazide derivatives with improved properties and the study of 4-tert-butyl-N'-(1-isopropyl-4-piperidinylidene)benzohydrazide in combination with other drugs. Overall, 4-tert-butyl-N'-(1-isopropyl-4-piperidinylidene)benzohydrazide has the potential to be a useful tool for scientific research in a variety of areas.

Synthesis Methods

The synthesis method of 4-tert-butyl-N'-(1-isopropyl-4-piperidinylidene)benzohydrazide involves the reaction of 4-tert-butylbenzohydrazide with isopropyl 4-piperidone-1-carboxylate in the presence of acetic acid. This reaction leads to the formation of 4-tert-butyl-N'-(1-isopropyl-4-piperidinylidene)benzohydrazide as a yellow solid. The purity of 4-tert-butyl-N'-(1-isopropyl-4-piperidinylidene)benzohydrazide can be improved by recrystallization from ethanol.

Scientific Research Applications

4-tert-butyl-N'-(1-isopropyl-4-piperidinylidene)benzohydrazide has been studied for its potential use as a ligand for opioid receptors. It has been shown to have a high affinity for the mu opioid receptor, which is involved in pain regulation. 4-tert-butyl-N'-(1-isopropyl-4-piperidinylidene)benzohydrazide has also been studied for its potential use in the treatment of opioid addiction and withdrawal. In addition, 4-tert-butyl-N'-(1-isopropyl-4-piperidinylidene)benzohydrazide has been shown to have anticancer properties and has been studied for its potential use in cancer treatment.

properties

IUPAC Name

4-tert-butyl-N-[(1-propan-2-ylpiperidin-4-ylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-14(2)22-12-10-17(11-13-22)20-21-18(23)15-6-8-16(9-7-15)19(3,4)5/h6-9,14H,10-13H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMMCBWLXCYYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(=NNC(=O)C2=CC=C(C=C2)C(C)(C)C)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.